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Get Quote

This guide provides an objective comparison of Netarsudil's efficacy and safety, based on data from its

pivotal Phase 3 ROCKET clinical trials, against other established intraocular pressure (IOP)-lowering agents.

Introduction to Netarsudil and the ROCKET Program

Netarsudil (brand name Rhopressa) is a first-in-class Rho kinase (ROCK) inhibitor and norepinephrine

transporter inhibitor for the treatment of open-angle glaucoma or ocular hypertension. Its mechanism of

action is distinct from other drug classes, primarily targeting the trabecular meshwork to increase aqueous

humor outflow.

The ROCKET program consisted of two pivotal Phase 3 trials (ROCKET-1 and ROCKET-2) and a head-to-

head trial against timolol (ROCKET-4), which established its efficacy and safety profile for regulatory

approval.

Mechanism of Action: A Comparative Pathways
Diagram

Unlike prostaglandin analogs (which increase uveoscleral outflow) or beta-blockers (which reduce aqueous

production), Netarsudil has a multi-pronged mechanism focused on the conventional outflow pathway.
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Diagram 1: Netarsudil's Dual MoA on IOP

Summary of Key Clinical Trial Data

The following tables consolidate the primary efficacy and safety findings from the ROCKET trials,

comparing Netarsudil to timolol and latanoprost.

Table 1: ROCKET-1 & ROCKET-2 (Netarsudil 0.02% vs. Timolol 0.5%) - Efficacy Data shows mean

IOP reduction (mm Hg) from baseline at 8:00 AM over 3 months. Baseline IOP was ~26-27 mm Hg.

Time
Point

Netarsudil 0.02% (n~270) Timolol 0.5% (n~268) Statistical Significance

Day 14 -5.2 to -5.5 -6.5 to -6.7 p < 0.001 (Timolol

superior)

Week 4 -5.0 to -5.4 -6.4 to -6.8 p < 0.001 (Timolol

superior)

Week 12 -4.9 to -5.3 -6.2 to -6.7 p < 0.001 (Timolol

superior)

Key
Finding

Consistent but modest IOP

lowering.

Robust IOP lowering across

all visits.

Timolol was statistically

superior.

Table 2: ROCKET-2 (Efficacy in Higher Baseline IOP Ranges) Analysis of IOP lowering efficacy

stratified by baseline IOP at 8:00 AM.

Baseline IOP
Range

Netarsudil 0.02%
Efficacy

Timolol 0.5%
Efficacy

Clinical Implication

< 25 mm Hg ~4.5 mm Hg reduction ~5.0 mm Hg
reduction

Comparable efficacy.

25 - 27 mm Hg ~5.0 mm Hg reduction ~6.5 mm Hg
reduction

Timolol more effective.
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Baseline IOP
Range

Netarsudil 0.02%
Efficacy

Timolol 0.5%
Efficacy

Clinical Implication

> 27 mm Hg Reduced efficacy

observed

Maintained efficacy Netarsudil less effective at

higher IOPs.

Table 3: ROCKET-4 (Netarsudil 0.02% vs. Latanoprost 0.005%) - Efficacy & Safety Head-to-head

study over 3 months. Primary endpoint was mean IOP at 8AM, 10AM, 4PM across 5 visits.

Parameter
Netarsudil 0.02%

(n=230)
Latanoprost 0.005%

(n=232)
Statistical Significance

Mean IOP (Pooled
Visits)

18.5 mm Hg 18.2 mm Hg p = 0.12 (Non-inferiority met)

Conjunctival
Hyperemia

53.9% 18.5% p < 0.001

Cornea
Verticillata

20.0% 0.4% p < 0.001

Key Finding Met non-inferiority to
latanoprost.

Highly effective with
cleaner safety profile.

Differentiated safety profile is
a key consideration.

Detailed Experimental Protocols

The methodologies from the key ROCKET trials are detailed below to provide context for the data.

Protocol 1: ROCKET-1 and ROCKET-2 Core Design Objective: To evaluate the efficacy and safety of

netarsudil 0.02% once daily versus timolol 0.5% twice daily.

Design: Randomized, double-masked, active-controlled, parallel-group Phase 3 trials.

Participants: Patients with open-angle glaucoma or ocular hypertension.
Intervention:

Group 1: Netarsudil 0.02% dosed once daily in the evening + timolol vehicle in the morning.
Group 2: Timolol 0.5% dosed twice daily + netarsudil vehicle in the evening.
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Primary Endpoint: Mean IOP at baseline and at 8:00 AM on Days 14, 42, and 84 (Week 12).

IOP Measurement: Goldmann applanation tonometry was performed at 8:00 AM, 10:00 AM, and
4:00 PM at each scheduled visit.

Protocol 2: ROCKET-4 Head-to-Head Design Objective: To compare the efficacy and safety of netarsudil

0.02% once daily to latanoprost 0.005% once daily.

Design: Randomized, double-masked, active-controlled, parallel-group Phase 3 trial.

Participants: Patients with open-angle glaucoma or ocular hypertension.
Intervention:

Group 1: Netarsudil 0.02% dosed once daily in the evening.
Group 2: Latanoprost 0.005% dosed once daily in the evening.

Primary Endpoint: Mean IOP across 5 time points (8:00 AM, 10:00 AM, and 4:00 PM at Week 4 and
8:00 AM at Week 6, 8, and 12).

Statistical Analysis: Non-inferiority margin of 1.5 mm Hg.

Logical Decision Pathway for Agent Selection

The following diagram synthesizes the trial data into a logical framework for considering Netarsudil in a

treatment regimen.
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Patient Requires
IOP-Lowering Therapy

Baseline IOP > 25-27 mm Hg?

Consider Prostaglandin
Analyst or Timolol First

Yes

Baseline IOP < 25 mm Hg
or Need for Adjunctive Therapy?

No

Evaluate Contraindications/
Tolerability to 1st Line Agents

Netarsudil is a
Viable Option

Yes

Consider Netarsudil as
Alternative Monotherapy

or Early Add-On

No

e.g., Asthma, PDE use,
PGA intolerance

Monitor for Conjunctival
Hyperemia & Cornea Verticillata

Click to download full resolution via product page

Diagram 2: Clinical Decision Path for Netarsudil
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Conclusion and Comparative Summary

The ROCKET trials established Netarsudil as an effective IOP-lowering agent with a unique mechanism of

action.

vs. Timolol: Netarsudil was less effective than timolol in a broad population, but showed comparable

efficacy in patients with baseline IOPs less than 25-27 mm Hg. Its safety profile is different, avoiding
systemic cardiopulmonary effects.

vs. Latanoprost: Netarsudil met statistical non-inferiority to the gold-standard prostaglandin analog,
latanoprost. However, its use is associated with a significantly higher incidence of conjunctival

hyperemia and cornea verticillata, which are mechanism-based, dose-dependent, and often
manageable.

Key Takeaway: Netarsudil represents a valuable addition to the glaucoma armamentarium, particularly as

an alternative for patients who cannot tolerate first-line agents, require a different mechanism for adjunctive

therapy, or present with lower baseline IOPs. The choice to use it involves a trade-off between its novel

mechanism and its distinctive, though generally non-serious, side effect profile.

To cite this document: Smolecule. [Comparative Guide: Netarsudil in Glaucoma Management -

Insights from the ROCKET Trials]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b537027#netarsudil-phase-3-clinical-trial-rocket-results]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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